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Compound of Interest

Compound Name: 4-fluoro-3-methyl-1H-indole

CAS No.: 1011484-22-2

Cat. No.: B2866628 Get Quote

CAS: 1011484-22-2 | Molecular Formula: C9H8FN[1][2]

Part 1: Executive Summary & Strategic Context
4-Fluoro-3-methyl-1H-indole is a high-value pharmacophore used primarily in the

development of CNS-active agents (serotonin/melatonin receptor modulators) and kinase

inhibitors.[2] Its structural significance lies in the 4-fluoro substitution, which exerts a profound

electronic effect on the indole ring (lowering the pKa of the N-H) and blocks metabolic

hydroxylation at the 4-position, a common clearance pathway for indole-based drugs.[2] The 3-

methyl group adds lipophilicity and steric bulk, preventing oxidation at the reactive C3 position

(a "soft spot" in metabolic stability).[2]

For drug development professionals, sourcing this compound presents a specific challenge:

while the parent 4-fluoroindole is a commodity chemical, the 3-methyl derivative is often a

"make-to-order" specialty item.[2] This guide outlines the supply landscape, validates synthesis

routes to ensure purity, and provides quality control protocols.

Part 2: Commercial Supply Chain Analysis[2]
Procurement of 4-fluoro-3-methyl-1H-indole requires a tiered strategy. Unlike commodity

reagents (e.g., Toluene), this compound is often synthesized on-demand or held in low stock by

specialized CROs.[2]
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Tier 1: Validated Commercial Sources (Stock & Rapid Synthesis)
These suppliers have demonstrated historical batches or verified catalogs for CAS 1011484-

22-2.[2]

Supplier Category Primary Vendors Availability Model Risk Profile

Global Catalog BLD Pharm Stock (mg to g scale)

Low.[2] High reliability

for small-scale R&D.

[2]

Building Block

Specialist
Enamine Stock / 2-week lead

Low.[2] Excellent

internal QC data.

Custom Synthesis ChemScene Make-to-Order

Medium.[2][3]

Requires lead time but

scalable to kg.[2]

Regional Aggregators Fluorochem (UK) Stock (Variable)
Low.[2] Good for EU-

based logistics.[2][4]

Procurement Advisory: Always request a specific Regioisomer Analysis (1H-19F HOESY or

NOESY NMR) from the supplier.[2] The primary synthetic risk is contamination with the 6-fluoro

isomer, which is difficult to separate by standard HPLC.[2]

Part 3: Technical Deep Dive – Synthesis & Causality[2]
To ensure scientific integrity, one must understand how the supplier makes the compound to

predict potential impurities.[2] There are two primary routes: the Fischer Indole Synthesis

(economical but risky) and the C3-Functionalization Route (expensive but pure).[2]

Route A: The Fischer Indole Challenge (The "Regioisomer Trap")
The most common industrial route reacts (2-fluorophenyl)hydrazine with propionaldehyde.[2]
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The Mechanism: Acid-catalyzed cyclization.[2]

The Flaw: The hydrazone intermediate has two non-equivalent ortho positions for the [3,3]-

sigmatropic rearrangement.[2] Cyclization can occur at the carbon ortho to the fluorine

(yielding 4-fluoro) or the carbon para to the fluorine (yielding 6-fluoro).[2]

Result: A mixture of 4-fluoro-3-methylindole and 6-fluoro-3-methylindole.[2] Separation

requires high-efficiency column chromatography.[2]

Route B: C3-Formylation/Reduction (The "High-Fidelity" Route)
This is the preferred route for pharmaceutical-grade material.[2]

Starting Material: Pure 4-Fluoroindole (CAS 387-43-9) – commercially abundant and

isomerically pure.[2]

Step 1 (Vilsmeier-Haack): Reaction with POCl3/DMF to form 4-fluoro-1H-indole-3-

carbaldehyde.[2]

Step 2 (Reduction): Reduction of the aldehyde to the methyl group (e.g., NaBH4/Tos-NH-

NH2 or LiAlH4).[2]

Advantage: Zero risk of 6-fluoro isomer contamination because the starting material is

already fixed as the 4-fluoro isomer.[2]

Visualizing the Synthetic Logic
The following diagram illustrates the decision tree and chemical pathways, highlighting the

critical impurity risk in Route A.

Start: (2-Fluorophenyl)hydrazine Fischer Cyclization
(w/ Propionaldehyde)

 Acid Cat.

Start: 4-Fluoroindole (Pure) Vilsmeier-Haack
(Formylation)

 POCl3/DMF
TARGET:

4-Fluoro-3-methyl-1H-indole

 ~40% Yield

IMPURITY RISK:
6-Fluoro-3-methylindole

 Major Side Product
(Hard to Separate)

Wolff-Kishner or
LiAlH4 Reduction

 Aldehyde Int.  High Purity Route
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Figure 1: Comparison of Synthetic Routes. Route B (Green) is recommended for medicinal

chemistry to avoid regioisomer contamination found in Route A (Red).[2]

Part 4: Quality Control & Self-Validating Protocols
When receiving a batch of 4-fluoro-3-methyl-1H-indole, rely on the following analytical

markers to validate identity and purity.

1. 1H-NMR Validation (DMSO-d6)
Indole NH: Broad singlet around 11.0–11.2 ppm.[2]

C3-Methyl: Singlet (or doublet due to long-range coupling) at ~2.3–2.5 ppm.[2]

The "Fingerprint" Region (Aromatic):

Look for the multiplet pattern of the 4, 5, 6, 7 protons.[2]

Critical Check: The proton at C5 (neighboring the Fluorine at C4) will show a distinct

coupling constant (

) of approx 10-12 Hz.[2]

Impurity Flag: If you see a duplicate set of methyl peaks or aromatic signals shifted by

<0.05 ppm, suspect the 6-fluoro isomer.[2]

2. 19F-NMR Validation
Shift: Expect a signal around -120 to -125 ppm (relative to CFCl3).[2]

Purity Check: This is the most sensitive method for detecting isomeric impurities.[2] A single

sharp peak confirms isomeric purity.[2] A secondary peak (even at 1%) indicates the Fischer

synthesis route was used without adequate purification.[2]

3. Storage & Handling
Oxidation Sensitivity: Like all indoles, the electron-rich pyrrole ring is susceptible to oxidative

polymerization (turning pink/brown) upon exposure to light and air.[2]
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Protocol: Store at -20°C under Argon/Nitrogen.

Acidity: The 4-fluoro group increases the acidity of the NH proton compared to 3-

methylindole (Skatole).[2] Bases used in subsequent alkylations (e.g., NaH, K2CO3) will

deprotonate this compound more readily.[2]

Part 5: Applications in Drug Discovery[2][5]
Kinase Inhibition: The 4-fluoro-3-methylindole scaffold mimics the adenine ring of ATP.[2] The

fluorine atom can engage in non-covalent interactions with the protein backbone (hinge

region) while modulating the electron density of the indole ring to tune

-stacking interactions.[2]

Bioisosterism: It serves as a metabolically stable bioisostere for 3-methylindole (Skatole).[2]

The fluorine atom blocks CYP450-mediated hydroxylation at the 4-position, extending the

half-life (

) of the drug candidate.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.bldpharm.com/products/1011484-22-2.html
https://hymasynthesis.com/
https://www.chemscene.com/885520-59-2.html?productObj=CS-W019408
https://www.ossila.com/products/4-fluoro-3-methylbenzoic-acid
https://www.organic-chemistry.org/abstracts/lit5/706.shtm
https://www.benchchem.com/product/b2866628#commercial-suppliers-of-4-fluoro-3-methyl-1h-indole
https://www.benchchem.com/product/b2866628#commercial-suppliers-of-4-fluoro-3-methyl-1h-indole
https://www.benchchem.com/product/b2866628#commercial-suppliers-of-4-fluoro-3-methyl-1h-indole
https://www.benchchem.com/product/b2866628#commercial-suppliers-of-4-fluoro-3-methyl-1h-indole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2866628?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2866628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

